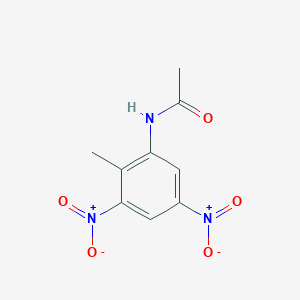

N-(2-Methyl-3,5-dinitrophenyl)acetamide

Description

Contextualization within Nitroaromatic and Acetamide (B32628) Chemistry

N-(2-Methyl-3,5-dinitrophenyl)acetamide is firmly rooted in the chemistry of nitroaromatic compounds and acetamides. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are of immense industrial and synthetic importance. wikipedia.org They are frequently utilized as intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and explosives. wikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring.

Acetamides are amides derived from acetic acid. The acetamide functional group (-NHCOCH₃) is a common feature in many organic molecules and plays a crucial role in various chemical and biological processes. The presence of both the nitro groups and the acetamide functionality in this compound imparts a unique combination of chemical properties, making it a subject of interest in academic research.

Significance in Organic Synthesis and Structural Studies

While specific, large-scale applications of this compound are not extensively documented, its structure makes it a valuable model compound for studying the interplay of various functional groups on an aromatic system. In organic synthesis, related dinitrophenyl acetamides serve as versatile intermediates. For instance, the reduction of the nitro groups can yield diamino compounds, which are precursors to various heterocyclic compounds and other complex organic molecules. The acetamide group can be hydrolyzed to an amine, providing another route for functional group transformation.

The study of this compound and its isomers contributes to a deeper understanding of molecular structure and conformation. X-ray crystallography studies on closely related compounds, such as N-(2-Methyl-3,6-dinitrophenyl)acetamide, reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This data is crucial for computational chemistry and for predicting the physical and chemical properties of related molecules.

Historical Perspective of Related Dinitrophenyl Compounds

The history of dinitrophenyl compounds is rich and dates back to the 19th and early 20th centuries. One of the most well-known related compounds is 2,4-dinitrophenol (B41442) (DNP). Initially used in the manufacturing of munitions during World War I, DNP was later discovered to significantly increase metabolic rate. wikipedia.org This led to its controversial use as a weight-loss drug in the 1930s. wikipedia.orgnih.gov However, due to its high toxicity and severe side effects, its use in humans was banned. wikipedia.org The historical context of DNP highlights the potent biological activities that can be associated with dinitrophenyl derivatives and underscores the importance of thorough scientific investigation of such compounds. Another historically significant application is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a reagent in qualitative organic analysis to detect aldehydes and ketones. chemservice.com

Detailed Research Findings

The synthesis of dinitrophenyl acetamides generally involves the nitration of a corresponding N-phenylacetamide. For example, the synthesis of N-(4-nitrophenyl)acetamide is achieved by the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. wikipedia.org A similar approach could be envisioned for the synthesis of this compound, starting from N-(2-methylphenyl)acetamide.

Spectroscopic characterization is essential for confirming the structure of such compounds. Techniques like ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be employed to elucidate the molecular structure and confirm the presence of the various functional groups. researchgate.net

Structural analysis through X-ray crystallography provides precise three-dimensional information. A study on the closely related isomer, N-(2-Methyl-3,6-dinitrophenyl)acetamide, revealed a monoclinic crystal system with the space group P2₁. nih.gov The crystal structure is characterized by hydrogen-bonded ribbons of molecules. nih.gov Such studies are invaluable for understanding the solid-state packing and intermolecular forces that govern the physical properties of these compounds.

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Weight | 239.18 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 239.05422 g/mol |

| Monoisotopic Mass | 239.05422 g/mol |

| Topological Polar Surface Area | 115 Ų |

| Heavy Atom Count | 17 |

| Complexity | 335 |

Table 2: Crystallographic Data for the Related Compound N-(2-Methyl-3,6-dinitrophenyl)acetamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.9309 |

| b (Å) | 11.7571 |

| c (Å) | 8.7944 |

| β (°) | 99.8608 |

| Volume (ų) | 502.31 |

| Z | 2 |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-3,5-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-5-8(10-6(2)13)3-7(11(14)15)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXBMKYEADPDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546034 | |

| Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-26-2 | |

| Record name | N-(2-Methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 2 Methyl 3,5 Dinitrophenyl Acetamide

Direct Synthetic Routes to N-(2-Methyl-3,5-dinitrophenyl)acetamide

The direct synthesis of this compound logically proceeds through the formation of the dinitrophenyl moiety followed by the creation of the acetamide (B32628) bond. This approach leverages well-established nitration and acylation reactions.

Nitration Reactions for Dinitrophenyl Moiety Formation

The introduction of two nitro groups onto the 2-methylaniline (o-toluidine) ring is a critical step. Direct nitration of o-toluidine (B26562) with a mixture of nitric acid and sulfuric acid is often complicated by the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of isomers and potential oxidation. tiwariacademy.com To achieve the desired 3,5-dinitro substitution pattern, a common strategy involves the protection of the amino group via acetylation prior to nitration. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, influencing the regioselectivity of the subsequent nitration. tiwariacademy.com

The nitration of N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine) is influenced by both the ortho-, para-directing acetamido group and the ortho-, para-directing methyl group. This can lead to a mixture of nitrated products. Achieving the specific 3,5-dinitration pattern directly on the N-(2-methylphenyl)acetamide substrate can be challenging and may result in a low yield of the desired isomer, necessitating careful control of reaction conditions and potentially complex purification steps.

Acylations for Acetamide Linkage

The formation of the acetamide linkage is typically achieved through the acylation of a substituted aniline (B41778). This reaction involves the treatment of the aniline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. studylib.netvedantu.com

The acetylation of anilines is a well-established and generally high-yielding reaction. ias.ac.inlibretexts.org In the context of synthesizing this compound, this step would be performed on the 2-methyl-3,5-dinitroaniline precursor. The presence of the electron-withdrawing nitro groups on the aniline ring reduces the nucleophilicity of the amino group, which may necessitate slightly more forcing reaction conditions compared to the acetylation of unsubstituted aniline.

Synthesis of Precursor Compounds for this compound

An alternative and potentially more controlled route to the target compound involves the synthesis of the key precursor, 2-methyl-3,5-dinitroaniline, followed by its acetylation.

Pathways to Substituted Anilines

The synthesis of substituted anilines, such as 2-methyl-3,5-dinitroaniline, is a crucial aspect of this synthetic strategy. While a direct and high-yield synthesis of 2-methyl-3,5-dinitroaniline is not widely documented, its existence is confirmed in the chemical literature. Plausible synthetic pathways may involve multi-step sequences to ensure the correct placement of the nitro groups. One potential approach could involve the dinitration of a protected 2-methylaniline derivative where the protecting group directs the incoming nitro groups to the 3 and 5 positions. Subsequent deprotection would then yield the desired 2-methyl-3,5-dinitroaniline.

Another theoretical pathway could start from a precursor that already contains the desired substitution pattern, which is then converted to the aniline. For instance, the reduction of a corresponding dinitrotoluene derivative could yield the target aniline.

Intermediate Functionalization and Derivatization

During the synthesis of the precursor 2-methyl-3,5-dinitroaniline, intermediate functionalization can be employed to control the regioselectivity of the nitration steps. The use of protecting groups on the amino function is a key example of such a strategy. The acetyl group is commonly used for this purpose as it is readily introduced and can be removed under relatively mild conditions. tiwariacademy.com The nature of the protecting group can influence the electronic and steric environment of the aromatic ring, thereby directing the electrophilic substitution of the nitro groups.

Derivatization and Analog Synthesis

The chemical structure of this compound offers several sites for derivatization to produce a variety of analogs. These modifications can be used to explore structure-activity relationships in various chemical and biological contexts.

The acetamide group provides a handle for further chemical transformations. For instance, the amide bond can be hydrolyzed to regenerate the amino group of 2-methyl-3,5-dinitroaniline, which can then be reacted with different acylating agents to produce a range of N-acyl derivatives.

The nitro groups are also reactive functionalities. They can be reduced to amino groups, opening up possibilities for the synthesis of di-amino or mono-amino derivatives. These resulting amino groups can then be further functionalized, for example, through diazotization followed by coupling reactions to generate azo dyes, or through acylation to form diamides.

Furthermore, the aromatic ring itself can potentially undergo further substitution reactions, although the presence of two deactivating nitro groups would make electrophilic aromatic substitution challenging. Nucleophilic aromatic substitution, however, could be a viable strategy for introducing new substituents onto the ring, particularly at positions activated by the nitro groups.

The synthesis of analogs can also be achieved by starting with different substituted anilines or by using different acylating agents in the final step. For example, using propionyl chloride instead of acetyl chloride would yield the corresponding N-(2-Methyl-3,5-dinitrophenyl)propanamide analog.

Below is a table summarizing the key reaction types involved in the synthesis and derivatization of this compound.

| Reaction Type | Reagents | Purpose |

| Nitration | Nitric Acid, Sulfuric Acid | Introduction of nitro groups onto the aromatic ring |

| Acylation | Acetic Anhydride, Acetyl Chloride | Formation of the acetamide linkage |

| Protection | Acetic Anhydride | To moderate the reactivity of the amino group and direct nitration |

| Deprotection | Acid or Base Hydrolysis | Removal of the protecting group |

| Reduction | e.g., Sn/HCl, H₂/Pd | Conversion of nitro groups to amino groups |

| Hydrolysis | Acid or Base | Cleavage of the acetamide bond |

Chemical Transformations of the Dinitrophenyl Ring

The dinitrophenyl ring in this compound is highly electron-deficient, making it susceptible to specific types of chemical transformations, primarily nucleophilic aromatic substitution. The two nitro groups are powerful electron-withdrawing groups that activate the aromatic ring for such reactions.

Studies on analogous compounds, such as 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, have shown that nitro groups can be displaced by various nucleophiles. researchgate.net In this related molecule, O- and S-nucleophiles were found to substitute a nitro group on the pyrazole (B372694) ring first, followed by substitution of a nitro group on the dinitrophenyl ring. researchgate.net Similarly, research on 3,5-dinitrodiphenyl sulfone demonstrates that reactions with O- and S-centered nucleophiles in dipolar aprotic solvents lead to the replacement of a nitro group. researchgate.net

These transformations suggest that the nitro groups on the this compound ring could potentially be substituted by suitable nucleophiles. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with phenolate (B1203915) or thiophenolate ions could lead to the displacement of one of the nitro groups.

Another potential transformation involves ring-opening reactions. Substrates with highly electron-deficient rings, like 1-methyl-3,5-dinitro-2-pyridone, can undergo ring transformation when treated with a nucleophile. nih.gov This process is initiated by the addition of a nucleophile to the ring, followed by cleavage of C-C bonds. nih.gov While this is observed in a pyridone system, the high degree of electron deficiency in this compound suggests that it could be a candidate for similar, albeit complex, transformations under specific conditions.

Modifications of the Acetamide Moiety

The acetamide group (–NHCOCH₃) offers several avenues for chemical modification. These transformations can alter the properties of the molecule by changing the N-acyl group.

One fundamental modification is the hydrolysis of the amide bond to yield the corresponding aniline, 2-methyl-3,5-dinitroaniline. This is a standard transformation in organic synthesis, often used for deprotection. The amino group of anilines is frequently protected as an acetamide to moderate its reactivity or to direct other reactions, after which the protecting group is removed. mdpi.com

Conversely, the acetyl group itself can be modified. The hydroamidation reaction, for example, represents a method for C-N bond formation that could potentially be applied to modify the amide structure. georgiasouthern.edu Studies on N-aryl acetamides show they can react with alkenes like acrylonitrile (B1666552) in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). georgiasouthern.edu This suggests the possibility of more complex N-acyl chains being introduced through related methodologies.

Furthermore, the synthesis of various triphenyl acetamide analogs has been explored for potential applications in nonlinear optical materials. mdpi.com These syntheses often involve the initial protection of an aniline as an acetamide, followed by palladium-catalyzed coupling reactions to build a more complex structure, and finally, deprotection if needed. mdpi.com This highlights the role of the acetamide group as a stable and versatile functional group that facilitates broader synthetic schemes.

Synthesis of Related N-Acyl Dinitrophenyl Derivatives

The synthesis of N-acyl dinitrophenyl derivatives is a well-established area of organic chemistry, often utilizing the reaction between a dinitrophenyl-containing precursor and an acylating agent. These derivatives have been used in various applications, including as substrates for enzymes and in peptide chemistry.

A common strategy involves the reaction of a dinitrophenyl amine with an acid chloride or anhydride. For example, the synthesis of N-(2,5-dibromophenyl)acetamide is achieved by reacting 2,5-dibromoaniline (B181072) with acetic anhydride. mdpi.com This straightforward acylation could be applied to 2-methyl-3,5-dinitroaniline to produce the target compound.

Another major class of related compounds is the dinitrophenyl derivatives of amino acids and peptides, often referred to as DNP-amino acids. A simplified procedure for their synthesis involves the reaction of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). acs.org While this forms an N-N bond directly to the phenyl ring rather than an amide linkage, it is a key method in the broader family of dinitrophenyl derivatives.

The synthesis of ester derivatives of dinitrophenols also provides insight into related acylation reactions. For instance, 2,4-dinitrophenol (B41442) (2,4-DNP) has been acylated with various carboxylic acids, such as palmitic acid, caproic acid, and propionic acid, to form the corresponding esters. nih.gov These reactions can be carried out using methods like activated esters (with EDC and DMAP) or by using acid chlorides. nih.gov

The table below summarizes various synthetic approaches for related N-acyl and dinitrophenyl derivatives, which are analogous to the potential synthesis of this compound and its derivatives.

Table 1: Synthetic Methodologies for Dinitrophenyl Derivatives

| Derivative Class | Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acyl Anilines | 2,5-dibromoaniline, Acetic anhydride | Not specified | N-(2,5-dibromophenyl)acetamide | mdpi.com |

| DNP-Amino Acids | Amino acid, 1-fluoro-2,4-dinitrobenzene | Not specified | N-(2,4-dinitrophenyl)amino acid | acs.org |

| DNP Esters | 2,4-Dinitrophenol, Palmitic acid | EDC, DMAP, Chloroform | 2,4-DNP Palmitic Acid Ester | nih.gov |

| DNP Esters | 2,4-Dinitrophenol, Caproic acid chloride | Triethylamine, Chloroform | 2,4-DNP Caproic Acid Ester | nih.gov |

| DNP-Serine/Threonine Esters | 3-O-oleoyl/palmitoyl serine/threonine | Not specified | 2,4-dinitrophenyl derivatives | nih.gov |

| DNP-Ribosylamine Derivatives | D-ribofuranosylamine, 2,4-dinitrofluorobenzene | Not specified | N-(2,4-dinitrophenyl) D-ribosylamine | researchgate.net |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole |

| 3,5-dinitrodiphenyl sulfone |

| 1-methyl-3,5-dinitro-2-pyridone |

| 2-methyl-3,5-dinitroaniline |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| N-(2,5-dibromophenyl)acetamide |

| 2,5-dibromoaniline |

| 1-fluoro-2,4-dinitrobenzene |

| 2,4-dinitrophenol (2,4-DNP) |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) |

Advanced Spectroscopic Characterization of N 2 Methyl 3,5 Dinitrophenyl Acetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular structure.

The ¹H NMR spectrum of N-(2-Methyl-3,5-dinitrophenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons on the ring, the acetamide (B32628) methyl protons, and the amide proton. The chemical shifts are significantly influenced by the electronic effects of the nitro and acetamido groups.

The two nitro groups are strong electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The methyl group is weakly electron-donating, while the acetamido group is moderately electron-withdrawing.

Based on the analysis of related structures, such as 2-methyl-3-nitroaniline, the expected chemical shifts (δ) for the protons of this compound are detailed in the table below. The aromatic protons, H-4 and H-6, would appear as doublets due to coupling with each other. The amide proton (N-H) signal is often broad and its chemical shift can be solvent-dependent. The methyl protons on the aromatic ring and the acetamide methyl group would each appear as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ring) | ~2.3 - 2.6 | Singlet |

| CH₃ (acetamide) | ~2.1 - 2.4 | Singlet |

| H-4 | ~8.0 - 8.5 | Doublet |

| H-6 | ~8.5 - 9.0 | Doublet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbons bonded to the electron-withdrawing nitro groups (C-3 and C-5) are expected to be significantly deshielded and appear at a lower field. The carbonyl carbon of the acetamide group will also have a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ring) | ~15 - 20 |

| CH₃ (acetamide) | ~20 - 25 |

| C-2 | ~130 - 135 |

| C-4 | ~120 - 125 |

| C-6 | ~115 - 120 |

| C-1 | ~140 - 145 |

| C-3 | ~145 - 150 |

| C-5 | ~148 - 153 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong absorption that is expected around 1700-1650 cm⁻¹. The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1700 - 1650 |

| N-H (Amide II) | Bend | 1600 - 1500 |

| NO₂ | Asymmetric Stretch | 1550 - 1475 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it. nih.govkyushu-u.ac.jp Common fragmentation pathways for this molecule would likely include the loss of a nitro group ([M-NO₂]⁺), the loss of an oxygen atom from a nitro group ([M-O]⁺), and cleavage of the acetamide side chain. The loss of the acetyl group ([M-CH₃CO]⁺) is also a probable fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-16]⁺ | Loss of O |

| [M-30]⁺ | Loss of NO |

| [M-43]⁺ | Loss of CH₃CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the dinitrophenyl chromophore. Nitroaromatic compounds are known to exhibit strong absorption in the UV region. nih.gov

The presence of the nitro groups, which are strong chromophores, and the acetamido group, an auxochrome, on the benzene (B151609) ring will result in characteristic absorption bands. The spectrum is expected to show intense π → π* transitions at shorter wavelengths and possibly a weaker n → π* transition at a longer wavelength, which may be red-shifted due to the presence of the electron-withdrawing nitro groups. researchgate.netresearchgate.net

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Nitroaromatic compounds often exhibit solvatochromism. pjoes.com

For this compound, it is anticipated that the position of the absorption maximum (λmax) will shift depending on the solvent polarity. In more polar solvents, it is likely that the n → π* transition would undergo a hypsochromic (blue) shift, while the π → π* transitions may experience a bathochromic (red) shift. This behavior is attributed to the stabilization of the polar ground state and the less polar excited state in polar solvents. A systematic study in a range of solvents with varying polarities would be required to fully characterize the solvatochromic behavior of this compound.

Theoretical and Computational Chemistry Studies of N 2 Methyl 3,5 Dinitrophenyl Acetamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict molecular properties and reaction mechanisms.

Geometry Optimization and Conformational Analysis

To understand the structural characteristics of N-(2-Methyl-3,5-dinitrophenyl)acetamide, geometry optimization would be the initial step in a computational study. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, thus representing the most stable conformation of the molecule. Conformational analysis would further explore other possible low-energy structures by rotating single bonds, such as the C-N bond of the acetamide (B32628) group and the C-C bond of the methyl group. This analysis helps to identify the global minimum energy structure and other stable conformers that might exist in equilibrium.

Electronic Structure Analysis: HOMO-LUMO Gap, Atomic Charges, Electrostatic Potential

Following geometry optimization, an analysis of the electronic structure provides insights into the molecule's reactivity and properties.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Atomic Charges: The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used for this purpose. These charges are useful for understanding intermolecular interactions and identifying reactive sites.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This map is invaluable for predicting how the molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. Comparing the calculated spectrum with experimental data can help to confirm the optimized geometry and assign the observed spectral bands to specific molecular vibrations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of this compound, TD-DFT calculations would be employed. This method is used to calculate the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π→π* or n→π* transitions).

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly its interactions with a solvent or a biological macromolecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, diffusion, and the formation of intermolecular interactions, such as hydrogen bonds.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies could be performed to investigate its potential binding to a specific protein target. This would involve placing the molecule into the binding site of the protein and evaluating the binding affinity and interaction patterns. The results could help to elucidate a potential mechanism of action if the molecule is being investigated for biological activity.

Mechanistic Reaction Studies of N 2 Methyl 3,5 Dinitrophenyl Acetamide and Analogues

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for reactions involving N-(2-Methyl-3,5-dinitrophenyl)acetamide are not extensively available in the public domain. However, the reactivity of this compound can be inferred from studies on analogous dinitrophenyl systems. The primary reaction pathway for such electron-deficient aromatic rings is nucleophilic aromatic substitution (SNAr).

The rates of SNAr reactions are significantly influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The presence of two nitro groups strongly activates the ring towards nucleophilic attack. Kinetic studies on similar compounds, such as 2,4-dinitrophenyl derivatives, have established that these reactions typically proceed through a Meisenheimer complex intermediate. The formation of this intermediate is often the rate-determining step.

For illustrative purposes, kinetic data for the reaction of a related compound, 1-chloro-2,4-dinitrobenzene (B32670), with aniline (B41778) in different solvents are presented below. It is expected that this compound would exhibit comparable reactivity trends, although the rates would be modulated by the specific substituents.

| Solvent | Rate Constant (k) at 25°C (L mol-1 s-1) | Activation Enthalpy (ΔH‡) (kJ mol-1) | Activation Entropy (ΔS‡) (J mol-1 K-1) |

|---|---|---|---|

| Methanol | 4.5 x 10-4 | 55.2 | -120 |

| Acetonitrile | 1.2 x 10-3 | 48.1 | -135 |

| Dimethylformamide (DMF) | 8.7 x 10-2 | 39.5 | -118 |

This data is for the reaction of 1-chloro-2,4-dinitrobenzene with aniline and is intended to be illustrative of the general kinetic parameters for SNAr reactions of dinitrophenyl compounds.

Exploration of Reaction Pathways (e.g., Sulfonation, Reduction, Condensation Reactions)

Sulfonation:

The sulfonation of this compound is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH3) is an ortho-, para-directing group, while the nitro groups are meta-directing and strongly deactivating. The methyl group is a weakly activating ortho-, para-directing group. The directing effects of these substituents will govern the position of sulfonation. Given the strong deactivating effect of the two nitro groups, harsh reaction conditions would likely be required. The acetamido group's directing influence would favor substitution at the 4- and 6-positions. However, the steric hindrance from the adjacent methyl and nitro groups would likely influence the regioselectivity. In strongly acidic media, the aniline can be protonated, forming an anilinium ion, which is a meta-directing group. byjus.com By protecting the amino group via acetylation, the reaction can be controlled to favor the para-substituted product. stackexchange.com

Reduction:

The nitro groups of this compound can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or sodium dithionite. The reduction typically proceeds stepwise, with one nitro group being reduced first, followed by the second. The relative positions of the nitro groups and the other substituents can influence the selectivity of the reduction. The resulting diamino compound, N-(2-Methyl-3,5-diaminophenyl)acetamide, is a key intermediate for the synthesis of various heterocyclic compounds and dyes.

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orgchemistrytalk.orglabxchange.org The amino group of this compound, or more likely, the amino groups of its reduced derivatives, can participate in condensation reactions. For instance, the diamino derivative can react with dicarbonyl compounds to form heterocyclic structures like benzodiazepines or quinoxalines. The acetamido group itself can also undergo hydrolysis to yield the corresponding aniline, which can then be subjected to various condensation reactions.

Influence of Substituents on Reaction Selectivity and Yield

The substituents on the phenyl ring of this compound play a crucial role in determining the selectivity and yield of its reactions.

Nitro Groups (-NO2): These are strong electron-withdrawing groups that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution. masterorganicchemistry.com Their presence is fundamental to the characteristic reactivity of this class of compounds. In SNAr reactions, the rate is significantly accelerated by the presence of multiple nitro groups. masterorganicchemistry.com

Acetamido Group (-NHCOCH3): This is an ortho-, para-directing group for electrophilic substitution. Its electron-donating character through resonance can partially counteract the deactivating effect of the nitro groups in electrophilic reactions. However, in strongly acidic conditions, the nitrogen can be protonated, which alters its directing effect to meta. The acetamido group is also a key functionality for potential hydrolysis and further derivatization.

Methyl Group (-CH3): This is a weakly activating, ortho-, para-directing group. Its primary influence is likely steric, potentially hindering reactions at the adjacent positions on the aromatic ring. This steric hindrance can affect the regioselectivity of substitution reactions.

Enzymatic Transformations (if applicable to this specific compound or close analogues)

While specific studies on the enzymatic transformation of this compound are scarce, the general behavior of nitroaromatic compounds in biological systems provides a strong indication of its likely metabolic fate. Nitroaromatic compounds are known to be substrates for various microbial and mammalian enzymes, particularly nitroreductases. nih.govrsc.orgresearchgate.net

These enzymes typically catalyze the reduction of the nitro groups to the corresponding amino groups via nitroso and hydroxylamino intermediates. eaht.org This reduction is a key step in the biodegradation and detoxification of many nitroaromatic pollutants. Azoreductases, for instance, have been shown to possess nitroreductase activity and can selectively reduce the nitro groups of various nitroaromatic compounds. nih.gov The reduction is often dependent on cofactors such as NADH or NADPH. nih.gov

It is highly probable that this compound can be transformed by nitroreductases present in various microorganisms. The enzymatic reduction would lead to the formation of mono- and di-amino derivatives. The rate and regioselectivity of the enzymatic reduction would depend on the specific enzyme and the steric and electronic properties of the substrate.

| Enzyme | Source Organism | Substrate(s) | Transformation |

|---|---|---|---|

| Azoreductase | Lysinibacillus sphaericus | 2-Nitrophenol, 4-Nitrobenzoic acid | Reduction of nitro group to amino group |

| PETN Reductase | Enterobacter cloacae | 2,4,6-Trinitrotoluene (TNT) | Nitroreduction and ring reduction |

| Nitroreductase (BtNR) | Bacillus tequilensis | Various nitroaromatic and heterocyclic compounds | Full conversion of nitro groups to primary amines |

Potential Applications in Advanced Chemical Research

Utilization as Reagents in Analytical Chemistry

A thorough review of scientific literature reveals no specific studies detailing the use of N-(2-Methyl-3,5-dinitrophenyl)acetamide as a reagent in analytical chemistry. While related compounds, such as N,N-Dimethylacetamide, are utilized as analytical standards and solvents in various chromatographic techniques, there is no documented application of this compound for similar or other analytical purposes. fishersci.com

Research on Corrosion Inhibition Mechanisms and Surface Interactions

Current research on corrosion inhibition does not feature this compound. Studies in this area have investigated other acetamide (B32628) derivatives for their efficacy in protecting metals from corrosion. For instance, research has been conducted on the corrosion inhibition properties of compounds like N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate and N-[morpholin-4-yl(phenyl)methyl]acetamide, which have shown high inhibition efficiencies. nih.govresearchgate.netresearchgate.net However, similar studies on this compound have not been identified.

Studies in Antimicrobial and Antibacterial Activity

While various acetamide and dinitrophenyl derivatives have been synthesized and evaluated for their potential antimicrobial and antibacterial properties, there are no specific studies focused on this compound. Research in this area has explored novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) and N-substituted 2,3,5-dinitrophenyl benzimidazole (B57391) derivatives, with some compounds showing significant antibacterial activity. nih.govresearchgate.net Despite the presence of the dinitrophenyl moiety, which is a feature in some antimicrobial compounds, the specific antibacterial profile of this compound has not been reported in the scientific literature.

Application in Environmental Remediation Technologies (e.g., Wastewater Treatment)

There is no available research or data to suggest that this compound has been applied or investigated for use in environmental remediation technologies, including wastewater treatment. While methods for recovering related solvents like N,N-dimethylacetamide from pharmaceutical wastewater have been developed, similar remediation or recovery processes involving this compound are not documented. google.com

Development of Radioligands and Imaging Probes

In the field of nuclear medicine and molecular imaging, there is no evidence of this compound being developed or used as a radioligand or imaging probe. Research in this area has focused on other complex acetamide structures for targeting specific biological receptors. For example, compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide have been developed as PET ligands for peripheral benzodiazepine (B76468) receptors. nih.gov Similarly, other acetamide derivatives have been synthesized as selective dopamine (B1211576) D4 receptor agonist radioligands. nih.gov However, this compound does not appear in the literature concerning radioligand development.

Future Research Directions and Interdisciplinary Opportunities

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of new and improved methods for synthesizing N-(2-Methyl-3,5-dinitrophenyl)acetamide is a primary area for future research. The focus will be on creating synthetic pathways that are not only more efficient in terms of yield and purity but also align with the principles of green and sustainable chemistry.

Green Chemistry Approaches in Synthesis

Traditional synthetic routes for nitroaromatic compounds often rely on harsh reagents and generate significant waste. Future research will prioritize the development of more environmentally benign methods for the synthesis of this compound. This includes the exploration of solvent-free reaction conditions, which have been successfully applied to the synthesis of other organic compounds, reducing both environmental impact and reaction times. Microwave-assisted synthesis is another promising avenue, offering rapid and efficient heating that can lead to higher yields and cleaner reactions.

The use of solid acid catalysts, such as zeolites, presents an opportunity to replace corrosive liquid acids traditionally used in nitration reactions. These catalysts are often reusable and can enhance regioselectivity, leading to a more sustainable process. Furthermore, phase-transfer catalysis could be investigated to improve the efficiency of nitration and other synthetic steps by facilitating the reaction between reactants in different phases. Biocatalysis, employing enzymes to carry out specific chemical transformations, represents a frontier in green synthesis that could offer unparalleled selectivity and mild reaction conditions.

Advanced Characterization Techniques for Solid-State Properties

A thorough understanding of the solid-state properties of this compound is crucial for its potential applications. Future research will leverage a suite of advanced characterization techniques to probe its crystalline structure, polymorphism, and other physical characteristics in unprecedented detail.

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy will be a powerful tool for elucidating the molecular structure and dynamics in the solid state. It can provide valuable information on polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with different physical properties. Terahertz spectroscopy offers a unique window into the low-frequency vibrational modes of the crystal lattice, providing insights into intermolecular interactions and crystal packing. For definitive structural determination, single-crystal X-ray diffraction will remain the gold standard, providing precise atomic coordinates and revealing the three-dimensional arrangement of molecules in the crystal.

Computational Design and Prediction of Novel Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new derivatives of this compound with tailored properties. By using computational models, researchers can predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including electronic structure, spectroscopic characteristics, and reactivity. This information can guide the design of new molecules with desired functionalities. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the chemical structure of a series of compounds with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized derivatives. Molecular docking simulations can be used to predict how these novel derivatives might interact with biological targets, providing insights for potential pharmaceutical applications. Furthermore, computational crystal structure prediction methods are becoming increasingly reliable and can be used to explore the potential polymorphic landscape of new derivatives.

Exploration of New Chemical Reactivities and Catalytic Applications

The functional groups present in this compound—two nitro groups, an amide, and a methyl group on an aromatic ring—suggest a rich and varied chemical reactivity that is yet to be fully explored. The electron-withdrawing nature of the two nitro groups makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNA) . masterorganicchemistry.com This reaction pathway could be exploited to introduce a wide array of functional groups onto the aromatic ring, leading to the synthesis of a diverse library of new compounds. masterorganicchemistry.com

Another key area of reactivity is the reduction of the nitro groups . These can be selectively or fully reduced to amino groups, which are versatile synthetic handles for further functionalization. The resulting aminophenyl derivatives could serve as precursors to dyes, polymers, and pharmaceutically active molecules. wikipedia.org The amide linkage also offers a site for chemical modification, such as hydrolysis to the corresponding aniline (B41778) or reaction with various reagents.

While the catalytic applications of this compound itself are not yet established, its derivatives hold potential in this area. For instance, the introduction of coordinating groups through nucleophilic aromatic substitution could lead to the development of novel ligands for metal-catalyzed reactions. The dinitroaniline scaffold is a component of some known catalysts, and future research could explore the catalytic activity of new derivatives in various organic transformations. google.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all aspects of chemical research, and the study of this compound and its derivatives will be no exception. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methyl-3,5-dinitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nitration and acetylation steps. For example, nitration of precursor acetamides under controlled temperatures (e.g., 0–5°C) with mixed acids (HNO₃/H₂SO₄) can introduce nitro groups. Subsequent acetylation may require refluxing with acetic anhydride. Optimization includes adjusting stoichiometry, reaction time (e.g., 2–6 hours), and purification via recrystallization or column chromatography. Monitoring intermediates with TLC or HPLC ensures progress .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and substituent positions. FT-IR identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520–1350 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions). For powders, PXRD compares experimental and simulated patterns to assess purity .

Advanced Research Questions

Q. How can computational chemistry approaches aid in predicting the crystal structure and electronic properties of this compound?

- Methodological Answer :

- Crystal Structure Prediction : Distributed computing frameworks (e.g., genetic algorithms) can explore polymorphs by simulating lattice energies. Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and vibrational frequencies .

- Electronic Properties : TD-DFT predicts UV-Vis absorption spectra, while NBO analysis elucidates charge distribution and hyperconjugation effects of nitro/methyl groups .

Q. What strategies are recommended for resolving discrepancies between experimental data and computational models in structural analysis?

- Methodological Answer :

- Validation : Cross-check computational results (e.g., bond lengths) against X-ray data. If deviations exceed 0.05 Å, refine basis sets or include solvent effects in simulations.

- Sensitivity Analysis : Vary computational parameters (e.g., exchange-correlation functionals) to identify error sources. Use Raman spectroscopy to validate predicted vibrational modes .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Reaction Scaling : Maintain exothermic control via gradual reagent addition and jacketed reactors. Industrial-scale nitration may require pressurized reactors for safety.

- Purification : Implement continuous crystallization or falling-film evaporation to isolate high-purity product. Monitor impurities (e.g., by-products from over-nitration) with HPLC-MS .

Q. How does the presence of nitro and methyl groups influence hydrogen bonding and crystal packing?

- Methodological Answer :

- Hydrogen Bonding : Nitro groups act as acceptors (N–H⋯O), forming chains or sheets. Methyl groups introduce steric hindrance, potentially disrupting planar arrangements.

- Packing Analysis : Use Mercury software to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., C–H⋯O vs. π-π interactions). Compare with analogs (e.g., N-(3,5-dimethylphenyl)acetamide) to isolate substituent effects .

Key Considerations

- Safety : Nitro compounds are potentially explosive. Conduct small-scale thermal stability tests (DSC/TGA) before scaling .

- Data Reproducibility : Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.